Pseudoprotopine has shown promise in reducing inflammation. Studies using cell cultures suggest it may suppress the activity of inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease. However, more research, particularly in animal models, is needed to confirm these findings [].
Some research indicates pseudoprotopine might have neuroprotective properties. Studies suggest it could protect nerve cells from damage caused by oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's. However, further investigation is necessary to understand its mechanisms and potential therapeutic applications [].
Pseudoprotopine is a naturally occurring alkaloid belonging to the protoberberine class, which is characterized by a complex bicyclic structure. It is derived from the biosynthetic pathways of benzylisoquinoline alkaloids, primarily found in various plant species, particularly within the Papaveraceae family. Pseudoprotopine exhibits structural similarities to other alkaloids such as protopine and allocryptopine, which are also prevalent in plants like Corydalis and Papaver. The molecular formula for pseudoprotopine is C₁₉H₂₁NO₄, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
These methods are essential for producing sufficient quantities for research and potential therapeutic applications .
Pseudoprotopine exhibits several notable biological activities:
These activities make pseudoprotopine a compound of interest in pharmacological research, particularly for developing new therapeutic agents .
Pseudoprotopine has several potential applications:
The ongoing research into its pharmacological potential continues to expand its applicability in various fields .
Interaction studies involving pseudoprotopine focus on its effects on biological systems:
These studies are crucial for understanding how pseudoprotopine can be effectively utilized in medicinal chemistry .
Pseudoprotopine shares structural and functional similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Protopine | Similar bicyclic structure | Anti-inflammatory, neuroprotective | Found in different plant families |
Allocryptopine | Closely related structure | Antimicrobial, analgesic | Exhibits distinct pharmacological profiles |
Tetrahydropalmatine | Different ring structure | Sedative effects | Primarily used in traditional medicine |
Corydaline | Related protoberberine type | Antinociceptive | Known for pain relief properties |
Pseudoprotopine's unique combination of structural features and biological activities distinguishes it from these similar compounds, making it a valuable subject for further research in natural product chemistry and pharmacology .
Pseudoprotopine, a pentacyclic isoquinoline alkaloid, was first isolated from Papaver nudicaule L. in 2008 during phytochemical analyses of Mongolian plant specimens. Its systematic name, 14-methyl-7,9,20,22-tetraoxa-14-azapentacyclo[15.7.0.04,12.06,10.019,23]tetracosa-1(24),4,6(10),11,17,19(23)-hexaen-2-one, reflects its complex polycyclic structure. The compound’s CAS registry number (24240-05-9) and molecular formula (C₂₀H₁₉NO₅) were established through spectroscopic and chromatographic analyses.
The name “pseudoprotopine” distinguishes it from protopine, a related alkaloid with a similar core structure but differing oxygenation patterns. Early studies emphasized its unique position within the protopine alkaloid subclass, characterized by a benzazepine ring system fused with additional oxygen bridges.
Pseudoprotopine is predominantly found in the Papaveraceae family, particularly among species in the Papaver and Corydalis genera (Table 1).
Plant Species | Family | Geographical Origin | Source |
---|---|---|---|
Papaver nudicaule L. | Papaveraceae | Mongolia | |
Berberis sibirica Pall. | Berberidaceae | Central Asia | |
Corydalis yanhusuo W.T. Wang | Papaveraceae | East Asia (China) |
Notably, its presence in Papaver nudicaule marked its first identification within the Papaver genus. Subsequent studies expanded its distribution to Berberis species, highlighting its broader phytochemical significance.
The study of pseudoprotopine has evolved through three key phases:
Pseudoprotopine belongs to the isoquinoline alkaloid class, specifically the protopine-type subgroup. Its classification hierarchy is as follows:
This hierarchy underscores its structural divergence from simpler isoquinoline derivatives and its relationship to protopine.
Pseudoprotopine is an isoquinoline alkaloid with the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 grams per mole [1] [2]. The compound possesses the Chemical Abstracts Service number 24240-05-9 and is systematically named as 6-methyl-5,7,8,15-tetrahydrobis [1] [3]benzodioxolo[5,6-c:5',6'-g]azecin-14(6H)-one [1] [7]. The International Union of Pure and Applied Chemistry designation for this compound reflects its complex pentacyclic structure, which includes a central ten-membered azecin ring system bridging two methylenedioxyphenyl moieties [2] [7].
The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3 [1] [2]. The International Chemical Identifier key for pseudoprotopine is ZAALQOFZFANFTF-UHFFFAOYSA-N, providing a unique identifier for this alkaloid in chemical databases [1] [2].
Table 1. Basic Chemical Identification of Pseudoprotopine
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₉NO₅ |
Molecular Weight | 353.37 g/mol |
Chemical Abstracts Service Number | 24240-05-9 |
International Union of Pure and Applied Chemistry Name | 6-methyl-5,7,8,15-tetrahydrobis [1] [3]benzodioxolo[5,6-c:5',6'-g]azecin-14(6H)-one |
Simplified Molecular Input Line Entry System | CN1CCC2=CC3=C(C=C2C(=O)CC4=CC5=C(C=C4C1)OCO5)OCO3 |
International Chemical Identifier Key | ZAALQOFZFANFTF-UHFFFAOYSA-N |
Pseudoprotopine exhibits a rigid molecular structure due to its pentacyclic framework, which constrains conformational flexibility [21] [27]. The compound contains no defined stereocenters, classifying it as an achiral molecule [48]. The ten-membered azecin ring adopts a specific conformation that is stabilized by the bridging methylenedioxyphenyl groups, creating a locked structural arrangement [21].
Research utilizing combined liquid chromatography-nuclear magnetic resonance and liquid chromatography-mass spectrometry techniques has demonstrated that pseudoprotopine maintains a stable conformation in solution [24] [27]. The metabolic studies of related tetrahydroprotoberberine alkaloids have shown that the conformational rigidity of the ten-membered ring system is crucial for the biological transformation pathways [27]. The compound's conformational stability is enhanced by the presence of two methylenedioxy bridges, which restrict rotation around the aromatic-aliphatic bonds [43].
The solubility characteristics of pseudoprotopine are influenced by its structural features, particularly the presence of methylenedioxy groups and the tertiary amine functionality [21]. The compound exists as white crystalline solids under standard conditions [1] [31]. Research on related protopine alkaloids indicates that compounds in this class exhibit variable solubility depending on their substitution patterns and ring systems [10] [32].
The polar surface area and hydrogen bonding capacity of pseudoprotopine contribute to its solubility profile [2]. The molecule contains six hydrogen bond acceptors and no hydrogen bond donors, which affects its interaction with polar solvents [2]. Studies on similar alkaloids have shown that methylenedioxy-substituted compounds typically exhibit moderate water solubility with enhanced solubility in organic solvents [43] [46].
Specific melting and boiling point data for pseudoprotopine are not extensively documented in the literature [11] [14]. Research on structurally related protopine alkaloids suggests that compounds in this class typically exhibit melting points in the range of 175-180°C [6] [14]. The thermal stability of pseudoprotopine is expected to be similar to other protopine-type alkaloids, which generally decompose before reaching their boiling points due to their complex heterocyclic structure [11].
Comparative studies on alkaloid thermal properties indicate that the presence of multiple ring systems and heteroatoms contributes to elevated melting points and thermal decomposition patterns [11] [14]. The storage recommendation of -20°C for pseudoprotopine suggests thermal sensitivity typical of complex alkaloid structures [1].
The partition coefficient data for pseudoprotopine specifically has not been experimentally determined in the available literature [12] [15]. However, computational predictions based on the molecular structure suggest moderate lipophilicity consistent with other protopine alkaloids [15]. The presence of multiple oxygen-containing functional groups, including the methylenedioxy bridges and the ketone functionality, would be expected to reduce the overall lipophilicity compared to purely hydrocarbon structures [12] [15].
Research on partition coefficient prediction methods indicates that compounds with similar structural features to pseudoprotopine typically exhibit log P values in the range of 2-4, suggesting moderate membrane permeability characteristics [15]. The ten-membered ring system and the polar functional groups contribute to a balanced hydrophilic-lipophilic profile [12].
Table 2. Physicochemical Properties of Pseudoprotopine
Property | Value/Description |
---|---|
Physical State | Crystalline solid |
Color | White crystals |
Storage Temperature | -20°C |
Purity (Commercial) | ≥95% (liquid chromatography-mass spectrometry) |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 2 |
Heavy Atom Count | 26 |
Pseudoprotopine belongs to the protopine alkaloid subclass, which is characterized by a tricyclic structure formed through oxidative ring fission of protoberberine N-methyl salts [21] [33]. The protopine alkaloids constitute a distinctive group within the broader isoquinoline alkaloid family, featuring a characteristic ten-membered ring system that distinguishes them from other alkaloid types [21] [29].
The biosynthetic relationship between pseudoprotopine and other protopine alkaloids has been elucidated through feeding experiments using isotopically labeled precursors [5] [27]. Research demonstrates that pseudoprotopine is metabolically derived from tetrahydropseudoprotoberberine precursors through a series of enzymatic transformations involving N-methylation and oxidative processes [24] [27]. The compound shares the fundamental protopine skeleton with related alkaloids such as protopine itself, allocryptopine, and cryptopine [10] [21].
Structural analysis reveals that pseudoprotopine differs from protopine in the positioning of the methylenedioxy substitution pattern [21]. While protopine contains methylenedioxy groups at positions 2,3 and 9,10 of the aromatic rings, pseudoprotopine features this substitution at positions 2,3 and 10,11, representing a regioisomeric relationship [21] [27]. This structural variation affects both the chemical properties and biological activities of these compounds [21].
The protopine alkaloid family demonstrates considerable structural diversity despite sharing the common ten-membered ring framework [21] [32]. Comparative studies have identified nine distinct protopine alkaloids from various plant sources, with pseudoprotopine representing one of the less common structural variants [21]. The distribution pattern of these alkaloids across different plant genera reflects their evolutionary and biosynthetic relationships [21] [39].
The ten-membered azecin ring system represents the most distinctive structural feature of pseudoprotopine and serves as the defining characteristic of protopine alkaloids [21] [48]. This heterocyclic ring contains a nitrogen atom incorporated into a medium-sized ring structure that bridges two benzene moieties, creating a unique tricyclic arrangement [21] [50].
The azecin ring in pseudoprotopine adopts a specific conformation that minimizes ring strain while accommodating the geometric constraints imposed by the fused aromatic systems [20] [21]. Research on related ten-membered ring systems indicates that these structures exhibit restricted conformational flexibility due to the combination of ring size and substituent effects [20]. The presence of the carbonyl group within the ten-membered ring further influences the overall molecular geometry and electronic distribution [21].
Crystallographic studies of related protopine alkaloids have revealed that the ten-membered ring typically adopts a boat-like conformation with the nitrogen atom and the carbonyl carbon positioned at the prow and stern respectively [6] [23]. This conformational preference is stabilized by favorable van der Waals interactions between the ring substituents and minimization of torsional strain [20].
The distinguishing feature of pseudoprotopine compared to other protopine alkaloids lies in the specific substitution pattern of the methylenedioxy groups on the terminal benzene rings [21] [27]. The 10,11-methylenedioxy substitution in pseudoprotopine, as opposed to the more common 9,10-pattern found in protopine, creates subtle but significant differences in molecular geometry and electronic properties [21]. This regioisomeric difference affects the overall molecular shape and may influence biological recognition processes [27].
Table 3. Mass Spectrometry Fragmentation Data for Pseudoprotopine
Adduct Type | m/z | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 354.13358 | 173.7 |
[M+Na]⁺ | 376.11552 | 182.3 |
[M-H]⁻ | 352.11902 | 179.7 |
[M+NH₄]⁺ | 371.16012 | 184.9 |
[M+K]⁺ | 392.08946 | 183.4 |
Environmental Hazard